molecular formula C7H9Cl3N2O B1396453 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol CAS No. 1338495-16-1

2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B1396453
CAS No.: 1338495-16-1
M. Wt: 243.5 g/mol
InChI Key: RTSAZLRUGDHKFO-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol is a chemical compound with the molecular formula C7H9Cl3N2O and a molecular weight of 243.51 g/mol . This compound is characterized by the presence of a trichloromethyl group attached to an ethanol moiety, which is further connected to a pyrazole ring substituted with an ethyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol typically involves the reaction of 1-ethyl-1H-pyrazole with trichloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the desired product with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The trichloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyrazole ring may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trichloro-1-(1-ethyl-1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2,2-trichloro-1-(1-ethylpyrazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9Cl3N2O/c1-2-12-4-5(3-11-12)6(13)7(8,9)10/h3-4,6,13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSAZLRUGDHKFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(C(Cl)(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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